molecular formula C28H44N8O6S B12574430 N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-proline CAS No. 302957-50-2

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-proline

Cat. No.: B12574430
CAS No.: 302957-50-2
M. Wt: 620.8 g/mol
InChI Key: TUJSJSZFBPARIL-YFNVTMOMSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-proline is a complex peptide compound with a unique sequence of amino acids. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides for amide bond formation.

Major Products

The major products formed from these reactions include modified peptides with altered functional groups or cross-linked peptides through disulfide bonds.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-proline has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the peptide.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, adding to its structural stability and functional diversity.

This detailed article provides a comprehensive overview of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-proline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

302957-50-2

Molecular Formula

C28H44N8O6S

Molecular Weight

620.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C28H44N8O6S/c1-16(2)22(35-23(37)18(29)10-6-12-32-28(30)31)25(39)34-20(15-43)24(38)33-19(14-17-8-4-3-5-9-17)26(40)36-13-7-11-21(36)27(41)42/h3-5,8-9,16,18-22,43H,6-7,10-15,29H2,1-2H3,(H,33,38)(H,34,39)(H,35,37)(H,41,42)(H4,30,31,32)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

TUJSJSZFBPARIL-YFNVTMOMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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